molecular formula C14H12BrNO3S B2439289 2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1794741-95-9

2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate

Cat. No.: B2439289
CAS No.: 1794741-95-9
M. Wt: 354.22
InChI Key: FAHKOMOMIMFOER-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological activities .

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c15-12-3-1-10(2-4-12)7-16-13(17)8-19-14(18)11-5-6-20-9-11/h1-6,9H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHKOMOMIMFOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate typically involves the reaction of 4-bromobenzylamine with thiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The unique combination of the 4-bromobenzyl, amino, and oxoethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

2-((4-Bromobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic compound classified within the thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and applications in various fields.

The synthesis of this compound involves the reaction of 4-bromobenzylamine with thiophene-3-carboxylic acid. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), conducted in an organic solvent such as dichloromethane .

Chemical Structure

The chemical structure can be represented as follows:

C14H14BrN1O3S\text{C}_{14}\text{H}_{14}\text{BrN}_{1}\text{O}_{3}\text{S}

This structure features a thiophene ring, which is known for its diverse biological activities due to its electron-rich nature.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activities by binding to active or allosteric sites, thereby reducing catalytic efficiency.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiophene derivatives possess IC50 values in the low micromolar range against cancer cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.98 ± 1.22
Compound BJurkat1.61 ± 1.92
This compoundVariousTBD

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against several bacterial strains, comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation by modulating cytokine production or inhibiting pro-inflammatory enzymes .

Case Studies and Research Findings

Several studies have focused on the biological applications of thiophene derivatives:

  • Antitumor Activity : A study evaluating various thiophene compounds found that modifications to the structure significantly influenced their anticancer efficacy. Compounds with electron-donating groups showed enhanced activity against cancer cell lines .
  • Antimicrobial Studies : Another investigation highlighted the antimicrobial potential of substituted phenylthiazole derivatives, where structural modifications led to increased potency against specific pathogens .

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